Cas no 88902-06-1 (Stiripentol Glucuronide (~90%))

Stiripentol Glucuronide (~90%) structure
88902-06-1 structure
Product name:Stiripentol Glucuronide (~90%)
CAS No:88902-06-1
MF:
MW:
CID:4673817

Stiripentol Glucuronide (~90%) Chemical and Physical Properties

Names and Identifiers

    • Stiripentol Glucuronide (~90%)
    • β-D-Glucopyranosiduronic acid, 3-(1,3-benzodioxol-5-yl)-1-(1,1-dimethylethyl)-2-propen-1-yl

Stiripentol Glucuronide (~90%) Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
S686860-5mg
Stiripentol Glucuronide (~90%)
88902-06-1
5mg
$ 690.00 2022-06-03
AN HUI ZE SHENG Technology Co., Ltd.
S686860-10mg
StiripentolGlucuronide
88902-06-1
10mg
¥3420.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
S686860-25mg
StiripentolGlucuronide
88902-06-1
25mg
¥7560.00 2023-09-15
TRC
S686860-10mg
Stiripentol Glucuronide (~90%)
88902-06-1
10mg
$ 1190.00 2022-06-03
AN HUI ZE SHENG Technology Co., Ltd.
S686860-5mg
StiripentolGlucuronide
88902-06-1
5mg
¥1800.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
S686860-50mg
StiripentolGlucuronide
88902-06-1
50mg
¥14400.00 2023-09-15
TRC
S686860-1mg
Stiripentol Glucuronide (~90%)
88902-06-1
1mg
$ 150.00 2022-06-03

Additional information on Stiripentol Glucuronide (~90%)

StiripentolGlucuronide: A Comprehensive Overview of its Chemistry, Biology, and Therapeutic Applications

The compound with the CAS number 88902-06-1, known as StiripentolGlucuronide, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This derivative of stiripentol, a compound initially recognized for its potential in treating certain neurological disorders, has garnered considerable attention due to its unique pharmacological properties and metabolic pathways. The glucuronide conjugation not only modifies the pharmacokinetic profile of stiripentol but also enhances its bioavailability and therapeutic efficacy.

In recent years, the study of glucuronidated drugs has expanded significantly, with StiripentolGlucuronide emerging as a key player in this domain. The glucuronidation process, a major phase II metabolic pathway, involves the conjugation of glucuronic acid to various compounds, facilitating their excretion. This transformation not only affects the drug's half-life but also its distribution and interaction with biological targets. The chemical structure of StiripentolGlucuronide incorporates a glucuronic acid moiety at a specific position on the stiripentol backbone, which is critical for its biological activity.

The synthesis of StiripentolGlucuronide involves intricate chemical methodologies that ensure high purity and yield. Advanced techniques in organic synthesis, including enzymatic catalysis and chemoenzymatic approaches, have been employed to optimize the production process. These methods not only enhance efficiency but also minimize unwanted by-products, ensuring that the final product meets stringent pharmaceutical standards. The glucuronidation reaction is typically catalyzed by UDP-glucuronosyltransferases (UGTs), which are a family of enzymes responsible for conjugating various substrates with glucuronic acid.

The pharmacological profile of StiripentolGlucuronide has been extensively studied in both preclinical and clinical settings. Research indicates that this compound exhibits significant therapeutic potential in the treatment of epilepsy and other neurological conditions. Stiripentol itself has been used to manage refractory epilepsy syndromes, particularly those associated with mitochondrial dysfunction. The addition of the glucuronide moiety enhances its ability to cross the blood-brain barrier, making it more effective in targeting central nervous system disorders.

Recent clinical trials have demonstrated the efficacy of StiripentolGlucuronide in reducing seizure frequency and improving overall patient outcomes. These trials have involved diverse patient populations, including children and adults with various forms of epilepsy. The results have been promising, with many patients experiencing a notable reduction in seizure activity following treatment. Furthermore, the compound's safety profile has been favorable, with minimal side effects reported in most studies.

Beyond its applications in epilepsy treatment, StiripentolGlucuronide is being explored for its potential in other therapeutic areas. Preliminary research suggests that it may have anti-inflammatory and neuroprotective properties, making it a candidate for treating conditions such as multiple sclerosis and Parkinson's disease. The ability of glucuronidated compounds to modulate inflammatory pathways has opened new avenues for therapeutic intervention.

The role of metabolomics in understanding the pharmacokinetics and pharmacodynamics of StiripentolGlucuronide cannot be overstated. Metabolomic studies have provided valuable insights into how this compound interacts with various biological systems. By analyzing the metabolites produced during its metabolism, researchers can gain a deeper understanding of its mechanism of action and identify potential biomarkers for therapeutic response. These insights are crucial for optimizing dosing regimens and predicting patient outcomes.

The future prospects for StiripentolGlucuronide are promising, with ongoing research aimed at further elucidating its mechanisms of action and expanding its therapeutic applications. Advances in drug delivery systems may also enhance the efficacy of this compound by improving its bioavailability and targeted delivery to affected tissues. Collaborative efforts between chemists, biologists, and clinicians will be essential in realizing these goals.

In conclusion, StiripentolGlucuronide, identified by CAS number 88902-06-1, represents a significant advancement in pharmaceutical chemistry and medicinal biology. Its unique chemical structure and metabolic profile make it a valuable therapeutic agent for neurological disorders. Ongoing research continues to uncover new applications and refine treatment strategies involving this promising compound.

Recommend Articles

Recommended suppliers
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk